molecular formula C10H16O4 B12501879 Ethyl 4,4-diethoxybut-2-ynoate

Ethyl 4,4-diethoxybut-2-ynoate

Cat. No.: B12501879
M. Wt: 200.23 g/mol
InChI Key: OOIQFSUYMNZCLM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Ethyl 4,4-diethoxybut-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4,4-diethoxybut-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,4-diethoxybut-2-ynoate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s alkyne moiety allows it to engage in cycloaddition reactions, forming new carbon-carbon bonds .

Comparison with Similar Compounds

  • Ethyl 4-ethoxybut-2-ynoate
  • Ethyl 4,4-dimethoxybut-2-ynoate
  • Methyl 4,4-diethoxybut-2-ynoate

Comparison: this compound is unique due to its specific combination of ester and alkyne functional groups, which provide distinct reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a preferred choice for various chemical transformations .

Properties

IUPAC Name

ethyl 4,4-diethoxybut-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-12-9(11)7-8-10(13-5-2)14-6-3/h10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIQFSUYMNZCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#CC(=O)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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